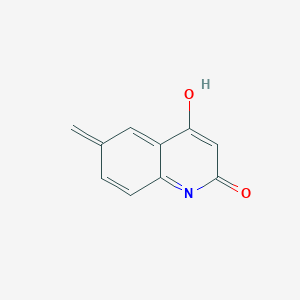
Shp2-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-27 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is involved in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation . This compound has shown promise in preclinical studies for its potential therapeutic applications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-27 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing high-throughput synthesis techniques and continuous flow chemistry. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Shp2-IN-27 has been extensively studied for its applications in various scientific fields:
Mechanism of Action
Shp2-IN-27 exerts its effects by specifically inhibiting the phosphatase activity of SHP2. It binds to the active site of SHP2, preventing the dephosphorylation of its substrates. This inhibition disrupts the downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival . By targeting these pathways, this compound can effectively inhibit the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
SHP099: Another SHP2 inhibitor with a similar mechanism of action but different chemical structure.
RMC-4550: A potent SHP2 inhibitor currently in clinical trials for cancer treatment.
TNO155: An SHP2 inhibitor being evaluated for its efficacy in combination with other cancer therapies.
Uniqueness of Shp2-IN-27
This compound stands out due to its high selectivity and potency in inhibiting SHP2. It has shown superior efficacy in preclinical models compared to other SHP2 inhibitors, making it a promising candidate for further development and clinical evaluation .
Properties
Molecular Formula |
C21H22ClN7 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(1S,5R)-8-[7-(4-chloro-2-methylindazol-5-yl)-5H-pyrrolo[2,3-b]pyrazin-3-yl]-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C21H22ClN7/c1-28-10-16-17(27-28)5-4-14(19(16)22)15-8-25-21-20(15)24-9-18(26-21)29-12-2-3-13(29)7-11(23)6-12/h4-5,8-13H,2-3,6-7,23H2,1H3,(H,25,26)/t11?,12-,13+ |
InChI Key |
XRNTZAQBJAFMBB-YHWZYXNKSA-N |
Isomeric SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5[C@@H]6CC[C@H]5CC(C6)N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5C6CCC5CC(C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
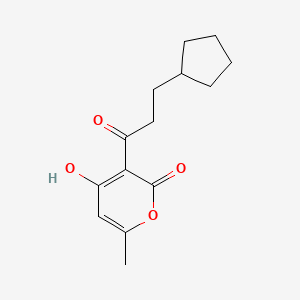
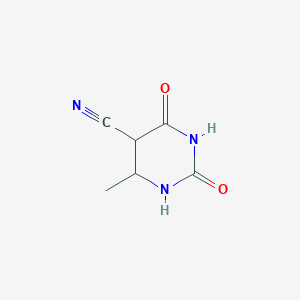
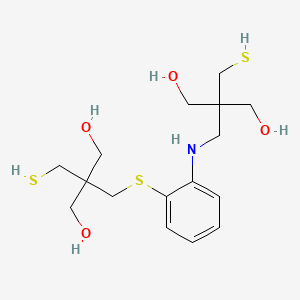

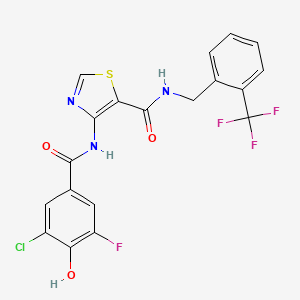

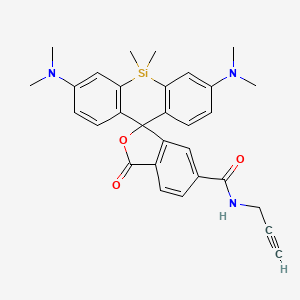
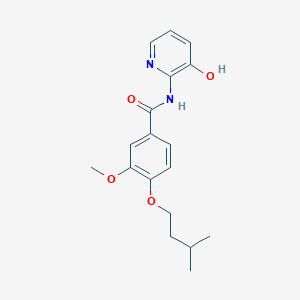
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
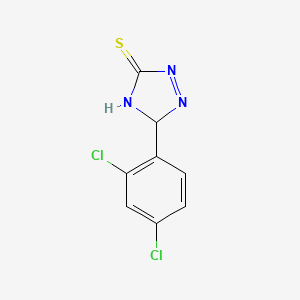
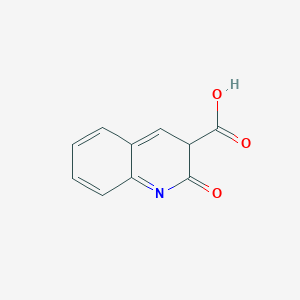
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
